molecular formula C23H30ClN5O B2565474 2-{4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol CAS No. 879582-73-7

2-{4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol

Cat. No.: B2565474
CAS No.: 879582-73-7
M. Wt: 427.98
InChI Key: JUVZGELJIJYIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol features a pyrazolo[1,5-a]pyrimidine core substituted at key positions:

  • Position 5: A bulky tert-butyl group, enhancing metabolic stability.
  • Position 3: A 2-chlorophenyl group, influencing steric and electronic interactions.
  • Position 2: A methyl group, contributing to structural rigidity.

This structural configuration balances lipophilicity, solubility, and target-binding efficiency, making it a candidate for therapeutic applications such as kinase inhibition or receptor modulation.

Properties

IUPAC Name

2-[4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O/c1-16-21(17-7-5-6-8-18(17)24)22-25-19(23(2,3)4)15-20(29(22)26-16)28-11-9-27(10-12-28)13-14-30/h5-8,15,30H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVZGELJIJYIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the chlorophenyl group, and the attachment of the piperazine ring. The final step involves the addition of the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications and Substituent Effects

Table 1: Structural and Functional Comparison
Compound Name/ID Substituents (Positions) Molecular Weight Key Features
Target Compound 5-tert-butyl, 3-(2-chlorophenyl), 2-methyl, 7-piperazine-ethanol ~446.94* High metabolic stability; balanced solubility and binding affinity.
CAS 841253-81-4 5-methyl, 3-(4-chlorophenyl), 7-piperidine-ethanol 370.88 Piperidine replaces piperazine; 4-chlorophenyl reduces ortho steric effects.
2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol 2-methyl, 3,5-diphenyl, 7-piperazine-ethanol ~427.52* Diphenyl groups increase lipophilicity; ethanol enhances solubility.
MK59 (RTC81) 2-tert-butyl, 5-phenyl, pyrimidinone core Not reported Pyrimidinone core alters electronic properties; lacks piperazine chain.
Pir-8-15 3-(2-Trifluoromethylphenyl), ethanol chain Not reported Trifluoromethyl enhances electron-withdrawing effects; ethanol improves PK.

*Estimated based on molecular formula.

Key Observations:

Substituent Positioning: The 2-chlorophenyl group in the target compound (vs. tert-Butyl at Position 5 (target) vs. phenyl at Position 5 (MK59) increases metabolic stability but may reduce solubility compared to smaller alkyl groups .

Piperazine vs. Piperidine :

  • Piperazine in the target compound offers higher basicity and hydrogen-bonding capacity compared to piperidine in CAS 841253-81-4, favoring interactions with acidic residues in targets .

Solubility Enhancements: Ethanol moieties in the target compound and ’s derivative improve aqueous solubility over non-polar analogs (e.g., MK59) .

Table 2: Activity Comparison
Compound Name/ID Reported Activity
Target Compound Predicted kinase inhibition (e.g., AhR modulation) due to tert-butyl and chloro groups.
CAS 841253-81-4 Not explicitly reported; structural similarity suggests CNS-targeting potential.
5,7-Dimethyltriazolo[1,5-a]pyrimidines Herbicidal and fungicidal activity; chirality enhances efficacy.
MK85 (3,5-bis(trifluoromethyl)phenyl analog) Enhanced activity in enzyme assays due to electron-withdrawing CF₃ groups.
Pir-8-15 AhR agonist activity; trifluoromethyl improves target affinity.
Key Findings:
  • Electron-Withdrawing Groups : Compounds with trifluoromethyl (MK85, Pir-8-15) or nitro groups (MK49 ) show heightened biological activity, but the target compound’s 2-chlorophenyl provides a balance between reactivity and stability .
  • Chirality: highlights that chiral centers (e.g., in α-methyl acetylhydrazines) improve activity, suggesting that stereochemistry in the target’s ethanol chain could be optimized .

Physicochemical Properties

Table 3: Solubility and Lipophilicity
Compound Name/ID LogP* Solubility (Predicted)
Target Compound ~3.5 Moderate (ethanol chain counteracts tert-butyl lipophilicity).
CAS 841253-81-4 ~2.8 Higher than target (piperidine reduces basicity).
Compound ~4.1 Low (diphenyl groups dominate).
5-(3,5-Dinitrophenyl) Analogs ~1.9 High (nitro groups enhance polarity).

*Estimated using fragment-based methods.

Key Insights:
  • The target’s ethanol chain mitigates the lipophilicity of tert-butyl and chlorophenyl groups, offering better solubility than ’s diphenyl derivative .
  • Piperazine’s basicity (pKa ~9.5) in the target compound may enhance salt formation and bioavailability compared to non-basic analogs .

Biological Activity

The compound 2-{4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a piperazine moiety combined with a pyrazolo[1,5-a]pyrimidine core suggests diverse pharmacological properties. This article explores the biological activity of this compound, emphasizing its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H30ClN5OC_{23}H_{30}ClN_5O with a molecular weight of approximately 427.98 g/mol. The structure includes:

  • A piperazine ring that may influence its interaction with biological targets.
  • A pyrazolo[1,5-a]pyrimidine core that is often associated with various pharmacological activities.

Research indicates that compounds with similar structures often interact with specific receptors or enzymes within biological systems. For instance, the piperazine moiety may facilitate binding to neurotransmitter receptors, while the pyrazolo[1,5-a]pyrimidine core could inhibit certain kinases or enzymes involved in cell signaling pathways.

1. Anticancer Activity

Several studies have investigated the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For example:

  • Case Study : A derivative similar to our compound demonstrated selective cytotoxicity against tumorigenic cell lines, such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with an EC50 value indicating significant potency .
CompoundCell LineEC50 (ng/mL)
Example AMDA-MB-23132
Example BNUGC-328

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. Pyrazolo derivatives have shown promise in inhibiting pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

The presence of a chlorophenyl group enhances the compound's antimicrobial properties. Similar compounds have exhibited broad-spectrum antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazolo or piperazine rings can significantly alter potency and selectivity against various biological targets.

Structural FeatureBiological ActivityNotes
Tert-butyl groupIncreased lipophilicityEnhances membrane permeability
Chlorophenyl groupAntimicrobial propertiesEffective against Gram-positive bacteria
Piperazine moietyReceptor binding affinityInfluences central nervous system activity

Q & A

Q. What are the key synthetic pathways for preparing 2-{4-[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethan-1-ol?

The synthesis typically involves multi-step reactions, including:

  • Core pyrazolo[1,5-a]pyrimidine formation : Reacting substituted pyrazole precursors with β-diketones or enaminonitriles under reflux in solvents like pyridine or ethanol .
  • Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution or Buchwald–Hartwig amination, often using catalysts like triethylamine or palladium complexes .
  • Final functionalization : The ethanol group is introduced through alkylation or reduction of ester intermediates.
    Purification : Recrystallization from ethanol or dioxane is common to achieve high purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Single-crystal X-ray diffraction : Resolves bond lengths and dihedral angles, confirming stereochemistry (e.g., mean C–C bond length accuracy: ±0.004 Å) .
  • NMR spectroscopy : 1H/13C NMR identifies substituent environments (e.g., tert-butyl protons at δ ~1.3 ppm, aromatic protons from 2-chlorophenyl at δ ~7.2–7.6 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility screening : Test in polar (DMF, DMSO) and non-polar solvents (chloroform) using UV-Vis spectroscopy or HPLC to quantify solubility limits .
  • Stability studies : Conduct accelerated degradation tests under acidic/basic/oxidative conditions (e.g., 0.1 M HCl/NaOH, H2O2) and monitor via TLC or LC-MS for decomposition products .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of pyrazolo[1,5-a]pyrimidine intermediates?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% compared to thermal methods .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for piperazine coupling .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) increase cross-coupling efficiency in aryl halide reactions .

Q. How should researchers address contradictions in melting point or spectroscopic data across studies?

  • Purity verification : Re-crystallize the compound and repeat DSC analysis to rule out impurities affecting melting points .
  • NMR solvent effects : Compare spectra in deuterated DMSO vs. CDCl3, as hydrogen bonding in DMSO may shift proton signals .
  • Cross-validate with X-ray data : Use crystallographic results to resolve ambiguities in substituent positioning .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., kinases) by analyzing piperazine and pyrimidine interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the ethanol group and protein residues .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with observed bioactivity trends .

Q. What strategies mitigate side reactions during functional group modifications (e.g., ethanol group alkylation)?

  • Temperature control : Perform reactions at 0–5°C to suppress unwanted nucleophilic attacks on the pyrimidine ring .
  • Protecting groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during harsh reactions .
  • Inert atmospheres : Use argon/nitrogen to prevent oxidation of sensitive intermediates .

Q. How can researchers evaluate the compound’s potential biological activity?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, noting IC50 values <10 μM for cytotoxic derivatives .
  • Enzyme inhibition : Test inhibition of phosphodiesterases or kinases via fluorometric assays, comparing to reference inhibitors (e.g., sildenafil for PDE5) .
  • ADMET profiling : Use Caco-2 cells for permeability studies and cytochrome P450 isoforms (CYP3A4) for metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.